Cas no 868976-46-9 (N-5-({(4-ethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,5-dimethoxybenzamide)
N-5-({(4-ethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,5-dimethoxybenzamide Chemical and Physical Properties
Names and Identifiers
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- N-5-({(4-ethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,5-dimethoxybenzamide
- N-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
- N-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
- 868976-46-9
- AKOS024613427
- F1838-3176
- N-(5-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide
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- Inchi: 1S/C21H22N4O4S2/c1-4-13-5-7-15(8-6-13)22-18(26)12-30-21-25-24-20(31-21)23-19(27)14-9-16(28-2)11-17(10-14)29-3/h5-11H,4,12H2,1-3H3,(H,22,26)(H,23,24,27)
- InChI Key: QBJOBOKCRWRPCU-UHFFFAOYSA-N
- SMILES: S(C1=NN=C(NC(C2C=C(C=C(C=2)OC)OC)=O)S1)CC(NC1C=CC(=CC=1)CC)=O
Computed Properties
- Exact Mass: 458.10824754g/mol
- Monoisotopic Mass: 458.10824754g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 31
- Rotatable Bond Count: 9
- Complexity: 580
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 156Ų
N-5-({(4-ethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,5-dimethoxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1838-3176-2μmol |
N-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
868976-46-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1838-3176-5μmol |
N-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
868976-46-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1838-3176-10μmol |
N-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
868976-46-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1838-3176-20μmol |
N-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
868976-46-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1838-3176-1mg |
N-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
868976-46-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1838-3176-2mg |
N-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
868976-46-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1838-3176-3mg |
N-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
868976-46-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1838-3176-4mg |
N-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
868976-46-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1838-3176-5mg |
N-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
868976-46-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1838-3176-10mg |
N-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
868976-46-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-5-({(4-ethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,5-dimethoxybenzamide Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Additional information on N-5-({(4-ethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,5-dimethoxybenzamide
Professional Introduction to N-5-({(4-ethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,5-dimethoxybenzamide (CAS No. 868976-46-9)
N-5-({(4-ethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,5-dimethoxybenzamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 868976-46-9, belongs to a class of molecules that exhibit promising biological activities. The intricate structure of this compound, featuring a complex arrangement of functional groups, makes it a subject of intense study for potential therapeutic applications.
The molecular framework of N-5-({(4-ethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,5-dimethoxybenzamide incorporates several key pharmacophores that contribute to its unique chemical and biological properties. The presence of a thiadiazole ring system is particularly noteworthy, as thiadiazoles are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The substitution pattern on the thiadiazole ring further modulates its reactivity and interaction with biological targets.
One of the most striking features of this compound is the combination of a carbamoyl methyl sulfanyl group and dimethoxybenzamide moieties. These functional groups not only enhance the compound's solubility and bioavailability but also contribute to its binding affinity for various biological receptors. The 4-ethylphenyl moiety adds another layer of complexity, potentially influencing the compound's metabolic stability and pharmacokinetic profile.
In recent years, there has been a growing interest in developing novel therapeutic agents based on heterocyclic compounds. The thiadiazole scaffold has been extensively studied due to its ability to modulate multiple biological pathways simultaneously. Research has shown that derivatives of thiadiazole can interact with enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation. This makes them attractive candidates for the development of drugs targeting chronic diseases such as cancer and neurodegenerative disorders.
The synthesis of N-5-({(4-ethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,5-dimethoxybenzamide represents a significant achievement in organic chemistry. The multi-step synthesis involves careful selection of reagents and reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. The synthetic strategy also emphasizes minimizing side reactions to obtain the desired product in optimal form.
The pharmacological evaluation of this compound has revealed several promising properties. In vitro studies have demonstrated its ability to inhibit the activity of key enzymes involved in cancer progression. For instance, it has shown potent inhibitory effects on kinases that are overexpressed in certain types of tumors. Additionally, the compound exhibits anti-inflammatory properties by modulating cytokine production and reducing oxidative stress in cellular models.
Preclinical studies have further validated the therapeutic potential of N-5-({(4-ethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,5-dimethoxybenzamide. Animal models have shown that it can effectively reduce tumor growth while maintaining acceptable levels of toxicity. These findings are particularly encouraging as they suggest that the compound may have a favorable therapeutic index for clinical translation. Further studies are ongoing to optimize dosing regimens and explore potential synergies with other therapeutic agents.
The structural features of this compound also make it an attractive scaffold for drug design. By modifying specific functional groups or introducing new ones, researchers can fine-tune its biological activity to target specific diseases or conditions more effectively. This flexibility underscores the importance of developing versatile chemical libraries for drug discovery efforts.
The development of novel pharmaceuticals is a complex process that requires interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The study of compounds like N-5-({(4-ethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,5-dimethoxybenzamide exemplifies how advances in synthetic chemistry can lead to the discovery of new therapeutic agents with significant clinical implications.
In conclusion, N-5-({(4-ethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3,5-dimethoxybenzamide (CAS No. 868976-46-9) is a promising chemical entity with a complex structure that exhibits significant biological activity. Its unique combination of functional groups and heterocyclic scaffolds make it an attractive candidate for further pharmacological investigation. As research continues to uncover new therapeutic applications for this compound and similar derivatives, it is likely to play an important role in the development of next-generation pharmaceuticals.
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